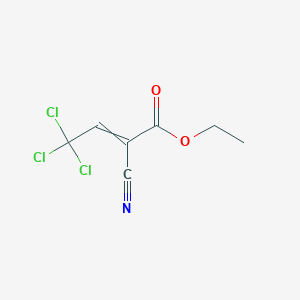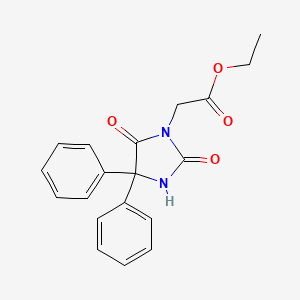![molecular formula C13H15NO B12008194 3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol CAS No. 62953-15-5](/img/structure/B12008194.png)
3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a fused benzene and quinoline ring system, with a hydroxyl group attached to the tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure. The hydroxyl group can be introduced through subsequent oxidation or hydrolysis steps.
For example, starting with 2-aminobenzyl alcohol and an appropriate aldehyde, the reaction can proceed under acidic conditions to form the desired tetrahydroquinoline derivative. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dihydroquinoline or fully reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The hydroxyl group and the quinoline moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroquinoline: Lacks the fused benzene ring, making it less rigid and potentially less active in certain applications.
Quinoline: Lacks the tetrahydro structure, resulting in different reactivity and biological activity.
Benzoquinoline: Similar fused ring system but without the tetrahydro structure, leading to different chemical and biological properties.
Uniqueness
3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol stands out due to its unique combination of a tetrahydroquinoline core with a fused benzene ring and a hydroxyl group. This structure provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
62953-15-5 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3,4,5,6-tetrahydro-2H-benzo[h]quinolin-4a-ol |
InChI |
InChI=1S/C13H15NO/c15-13-7-3-9-14-12(13)11-5-2-1-4-10(11)6-8-13/h1-2,4-5,15H,3,6-9H2 |
InChI Key |
MMJJMTBCOQGFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=CC=CC=C3C2=NC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)




![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008161.png)
![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)


![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)
